(2-Fluoro-4-iodophenyl)hydrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

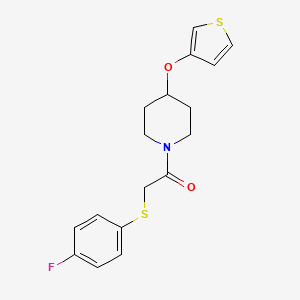

説明

“(2-Fluoro-4-iodophenyl)hydrazine” is a chemical compound with the molecular formula C6H6FIN2 . It has an average mass of 252.028 Da and a monoisotopic mass of 251.955963 Da .

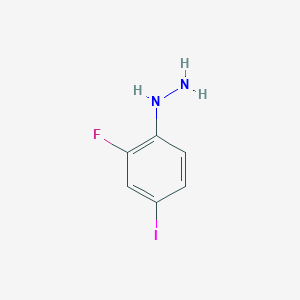

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been described in the literature . For instance, the synthesis of trametinib, an anti-cancer drug, involves the condensation of 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4-(1H,3H)-dione with 2-methyl malonic acid in the presence of acetic anhydride .Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered carbon ring with two substituents: a fluorine atom at the 2-position and an iodine atom at the 4-position . Attached to the ring is a hydrazine group, which consists of two nitrogen atoms linked by a single bond .Chemical Reactions Analysis

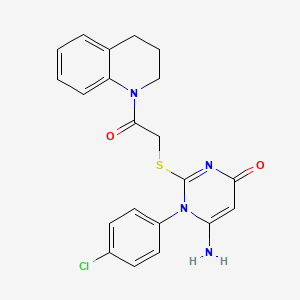

Hydrazine compounds, such as “this compound”, can undergo a variety of chemical reactions. For example, they can react with carbonyls to form hydrazones, a process that is similar to imine formation .科学的研究の応用

Environmental Sensing and Monitoring

The synthesis of hydrazine derivatives has paved the way for the development of innovative environmental monitoring tools. For instance, fluorescent probes have been designed for the detection of hydrazine in water and biological samples. These probes, which utilize mechanisms like intramolecular charge transfer (ICT), offer advantages like high sensitivity, selectivity, and the ability to provide visualization via fluorescence imaging. The creation of such probes has enabled the detection of hydrazine in complex environments, highlighting their potential in environmental protection and public health (Zhu et al., 2019, Jung et al., 2019).

Biomedical Research

Hydrazine derivatives have been explored for their biomedical potentials, such as in the development of novel compounds with antimicrobial properties. For instance, (4-(4-iodophenyl)thiazol-2-yl)hydrazine derivatives have shown promising inhibitory activity against certain strains of Candida, including Candida albicans and Candida krusei. This discovery underscores the potential of hydrazine derivatives in creating more effective treatments against fungal infections (Secci et al., 2012).

Chemical Synthesis and Industrial Applications

Safety and Hazards

特性

IUPAC Name |

(2-fluoro-4-iodophenyl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FIN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZXGRATHPBWRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2444102.png)

![2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide](/img/structure/B2444108.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B2444109.png)

![N-(2-(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2444111.png)

![Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate](/img/structure/B2444112.png)

![2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2444119.png)